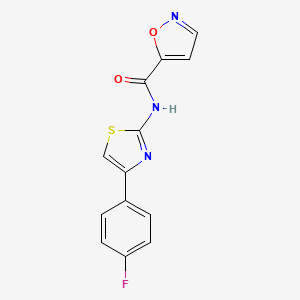![molecular formula C17H19N3O3S2 B2596870 S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate CAS No. 324581-69-3](/img/structure/B2596870.png)
S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“S-(2-[(4-Methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate” is a chemical compound with the molecular formula C17H19N3O3S2 . Its average mass is 377.481 Da and its monoisotopic mass is 377.086792 Da . This product is not intended for human or veterinary use and is meant for research purposes only.
Scientific Research Applications
Application in Drug Metabolism
One study demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of LY451395, a compound structurally related to the one , for full structure characterization by nuclear magnetic resonance spectroscopy. This approach was pivotal in generating analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Inhibition of Corrosion
Research into Schiff bases derived from compounds with a similar structural framework has shown significant potential in the inhibition of corrosion in mild steel within acid solutions. These findings suggest potential applications in industrial processes that require corrosion resistance materials (Behpour et al., 2009).
Novel Thiol Reagent Development
A novel thiol reagent, 2-[(methylsulfonyl)thio]ethyl [N-(N,N-dimethylamino)ethyl]carbamate (MTSAC), was synthesized for probing ion channel structure. This compound is related by its functional group to the thiocarbamate class, demonstrating the utility of such compounds in biochemical research to understand ion channel proteins (Foong et al., 1997).
Sulfonium Compounds in Biochemical Processes
S-Adenosylmethionine (SAM or AdoMet), a biological sulfonium compound, showcases the diverse biochemical roles of sulfonium compounds, similar in functionality to the compound . SAM is used in a wide range of metabolic reactions, emphasizing the biological significance of such chemical structures (Fontecave et al., 2004).
Synthesis of Novel Compounds
Studies on the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles from arylsulfonyl(thio)propionitriles highlight the chemical versatility and potential for creating bioactive molecules of compounds related to the one . These reactions open pathways for developing new therapeutic agents with a range of biological activities (Moskvichev et al., 2001).
properties
IUPAC Name |
S-[(2Z)-2-(4-methylanilino)-2-(4-methylphenyl)sulfonyliminoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-12-3-7-14(8-4-12)19-16(11-24-17(18)21)20-25(22,23)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUXVNELHIIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)C)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)C)/CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)



![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)
![Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596796.png)
![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2596802.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2596804.png)



